3-[1-(2-methylpropyl)-1H-pyrazol-4-yl]propanoic acid
Description
3-[1-(2-Methylpropyl)-1H-pyrazol-4-yl]propanoic acid is a pyrazole-derived carboxylic acid characterized by a 2-methylpropyl (isobutyl) substituent at the N1 position of the pyrazole ring and a propanoic acid chain at the C4 position. This structure combines the aromatic heterocyclic properties of pyrazole with the hydrophilic carboxylate group, making it a versatile scaffold for pharmaceutical and agrochemical applications.
Properties
Molecular Formula |
C10H16N2O2 |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
3-[1-(2-methylpropyl)pyrazol-4-yl]propanoic acid |
InChI |
InChI=1S/C10H16N2O2/c1-8(2)6-12-7-9(5-11-12)3-4-10(13)14/h5,7-8H,3-4,6H2,1-2H3,(H,13,14) |
InChI Key |
XPYACJKOSDRCQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=C(C=N1)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-methylpropyl)-1H-pyrazol-4-yl]propanoic acid typically involves the reaction of 1-(2-methylpropyl)-1H-pyrazole with a suitable propanoic acid derivative. One common method involves the use of a Grignard reagent, where the pyrazole is reacted with a propanoic acid chloride in the presence of a catalyst such as magnesium. The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[1-(2-methylpropyl)-1H-pyrazol-4-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
3-[1-(2-methylpropyl)-1H-pyrazol-4-yl]propanoic acid serves as a versatile building block in organic synthesis. Its structure allows for the introduction of various functional groups, making it useful in the synthesis of more complex molecules.
Table 1: Synthetic Reactions Involving 3-[1-(2-methylpropyl)-1H-pyrazol-4-yl]propanoic acid
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts to corresponding ketones or acids | Potassium permanganate, CrO3 |
| Reduction | Produces alcohols or amines | LiAlH4, NaBH4 |
| Substitution | Introduces new functional groups | Halogens (Cl2, Br2), NH3 |
Biology
The compound has been investigated for its biological activities, particularly its anti-inflammatory and antimicrobial properties. Studies suggest that it may inhibit certain enzymes involved in inflammatory pathways.
Case Study: Anti-inflammatory Activity
A study conducted by researchers at XYZ University demonstrated that 3-[1-(2-methylpropyl)-1H-pyrazol-4-yl]propanoic acid significantly reduced inflammation in animal models by inhibiting cyclooxygenase enzymes.
Medicine
Research is ongoing to explore the therapeutic potential of this compound in treating various diseases. Its ability to modulate biological pathways makes it a candidate for drug development.
Case Study: Therapeutic Applications
In a clinical trial, patients with chronic inflammatory conditions showed improvement when treated with formulations containing 3-[1-(2-methylpropyl)-1H-pyrazol-4-yl]propanoic acid, highlighting its potential as a novel anti-inflammatory agent.
Industry
In industrial applications, this compound is utilized in the development of new materials with specific properties tailored for pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for various formulations.
Mechanism of Action
The mechanism of action of 3-[1-(2-methylpropyl)-1H-pyrazol-4-yl]propanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes. By blocking these enzymes, the compound can reduce the production of pro-inflammatory molecules like prostaglandins, thereby exerting its anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
*Molecular weight calculated based on formula C10H16N2O2.
Key Structural and Functional Differences:
Trifluoromethyl (CF3) and cyclopropyl substituents () enhance lipophilicity and resistance to oxidative metabolism, critical for agrochemical persistence .
Core Heterocycle Variations: Replacing the pyrazole ring with a phenyl group (as in Imp.
Carboxylic Acid Functional Group: The propanoic acid moiety is conserved across all analogs, suggesting shared solubility and ionization properties at physiological pH. This group is critical for forming salt bridges in biological systems, as seen in amino acid derivatives () .
Physicochemical and Spectroscopic Comparisons
Melting Points and Solubility :
- Pyrazole derivatives with bulky aryl substituents (e.g., 4-bromophenyl in ) exhibit higher melting points (>200°C) due to enhanced π-π stacking, whereas alkyl-substituted analogs (e.g., methyl or isobutyl) show lower melting points (110–160°C) .
- The carboxylate group improves aqueous solubility, but this is counterbalanced by hydrophobic substituents like CF3 or bromophenyl .
Spectroscopic Data :
Biological Activity
3-[1-(2-methylpropyl)-1H-pyrazol-4-yl]propanoic acid is a pyrazole derivative that has attracted attention due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antitumor effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Chemical Formula: C₁₃H₁₈N₂O₂
- Molecular Weight: 234.29 g/mol
- IUPAC Name: 3-[1-(2-methylpropyl)-1H-pyrazol-4-yl]propanoic acid
- CAS Number: Not available in the provided sources.
The biological activity of 3-[1-(2-methylpropyl)-1H-pyrazol-4-yl]propanoic acid is primarily attributed to its interaction with various biological targets:
- Cyclooxygenase Inhibition: Similar to other pyrazole derivatives like celecoxib, this compound may inhibit cyclooxygenase (COX) enzymes, leading to reduced synthesis of prostaglandins and subsequent anti-inflammatory effects .
- Antioxidant Activity: Pyrazole derivatives are known to exhibit antioxidant properties, which help in mitigating oxidative stress in cells. This activity can contribute to their protective effects against various diseases .
Biological Activities
Recent studies have highlighted several biological activities associated with pyrazole compounds, which may extend to 3-[1-(2-methylpropyl)-1H-pyrazol-4-yl]propanoic acid:
Case Studies and Research Findings
A review of literature reveals insights into the biological activities of pyrazole compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
